molecular formula C12H10N4O3 B14662253 Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide CAS No. 37047-12-4

Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide

Cat. No.: B14662253
CAS No.: 37047-12-4
M. Wt: 258.23 g/mol
InChI Key: JXIKDFJZPZTBOE-UHFFFAOYSA-N
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Description

Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide is a heterocyclic compound that belongs to the pteridine family This compound is characterized by its fused bicyclic structure, which includes a benzene ring fused to a pteridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting from a substituted benzene derivative, the synthesis may proceed through nitration, reduction, and subsequent cyclization steps to form the pteridine core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact mechanism depends on the context of its application, such as enzyme inhibition in biochemical assays or receptor modulation in therapeutic research.

Comparison with Similar Compounds

Similar Compounds

    Pterin: 2-amino-4(3H)-pteridinone

    Lumazine: 2,4(1H,3H)-pteridinedione

    Alloxazine: A benzo-fused lumazine derivative

Uniqueness

Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide is unique due to its specific substitutions and the presence of the 5-oxide group These structural features confer distinct chemical properties and reactivity compared to other pteridine derivatives

Properties

CAS No.

37047-12-4

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

3,10-dimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione

InChI

InChI=1S/C12H10N4O3/c1-14-7-5-3-4-6-8(7)16(19)9-10(14)13-12(18)15(2)11(9)17/h3-6H,1-2H3

InChI Key

JXIKDFJZPZTBOE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C3C1=NC(=O)N(C3=O)C)[O-]

Origin of Product

United States

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